sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate
Description
Sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate is a sulfated glycoside derivative characterized by a highly substituted oxane (pyranose) backbone. Its structure includes:
- Core scaffold: A six-membered oxane ring substituted with acetamido (-NHCOCH₃), hydroxyl (-OH), and hydroxymethyl (-CH₂OH) groups.
- Sulfate ester: A methyl sulfate group linked to the C2 position of the oxane ring, contributing to its anionic charge and water solubility (sodium counterion) .
- Glycosidic linkage: A second oxane ring (3,4,5-trihydroxy-6-hydroxymethyl) attached via an ether bond at the C3 position, forming a disaccharide-like architecture .
Its synthesis typically involves acetylation and sulfation steps under controlled conditions, as seen in analogous glycoside preparations .
Properties
Molecular Formula |
C14H24NNaO14S |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+;/m1./s1 |
InChI Key |
HYBYWGBGWQCPKW-UYYNWBDWSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetamido group. The final step involves the sulfation of the hydroxyl group to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex sequence of reactions. The process is optimized for high yield and purity, often involving chromatography for purification and spectroscopic methods for verification of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The sulfate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate involves its interaction with specific molecular targets. The sulfate ester group can interact with proteins and enzymes, altering their activity. The acetamido group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Key Metrics :
- Tanimoto Coefficient : Computational similarity indexing using Morgan fingerprints or MACCS keys reveals structural analogs. Compounds with ≥0.5 Tanimoto similarity are considered closely related .
- Murcko Scaffolds : The compound’s Murcko scaffold (core bicyclic oxane system) aligns with sulfated glycans and microbial secondary metabolites .
Activity Landscape :
- Activity Cliffs : Despite ~60% structural similarity to [(2R,3S,4R,5R,6S)-5-acetamido-...]methyl acetate, the target compound exhibits distinct bioactivity due to sulfate’s electronegativity, enhancing protein-binding affinity .
Bioactivity and Pharmacokinetic Profiling
Bioactivity Clustering :
Key Findings :
- The sulfate group confers electrostatic interactions with heparanase, differentiating it from non-sulfated analogs like hesperidin .
- Compared to aglaithioduline, the compound’s lower LogP limits blood-brain barrier penetration but enhances renal clearance .
Molecular Properties and QSAR Insights
Physicochemical Properties
| Parameter | Value | Similar Compounds (Avg.) |
|---|---|---|
| Molecular Weight | 603.48 g/mol | 550–620 g/mol |
| Charge at pH 7 | -2 (sulfate, carboxyl) | -1 to -3 |
| H-bond Acceptors | 14 | 12–16 |
QSAR Predictions
- Toxicity: Predicted low hepatotoxicity (similar to non-sulfated glycans) .
- Target Affinity : QSAR models highlight strong affinity for sulfatases and glycan-binding proteins, outperforming 85% of structurally related compounds .
Q & A
Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sulfation of a hexose derivative in an aqueous medium under controlled pH (4.5–6.0) and temperature (25–40°C). Key steps include:
- Sulfation : Reacting the hydroxyl-rich precursor with sulfuric acid or sulfur trioxide complexes.
- Neutralization : Adding sodium hydroxide to form the sodium salt, ensuring stoichiometric equivalence to avoid residual acidity .
- Purification : Use gradient elution HPLC with a C18 column and UV detection (λ = 210 nm) to isolate the product. Yield optimization requires precise control of reaction time (12–24 hours) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?
- NMR : ¹H/¹³C NMR (600 MHz, D₂O) identifies stereochemistry via coupling constants (e.g., J = 3.5–4.2 Hz for axial hydroxyls) and anomeric proton signals (δ 4.8–5.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular weight (e.g., [M–Na]⁻ at m/z 774.9) and detects sulfate adducts .
- HPLC : Reverse-phase chromatography with a mobile phase of 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5) ensures >95% purity .
Q. What are the key considerations in designing stability studies under varying pH and temperature conditions?
- pH Stability : Use buffered solutions (pH 2–9) to assess hydrolysis of sulfate esters. Phosphate buffers (pH 7.4) mimic physiological conditions, while citrate buffers (pH 3.0) test acidic degradation .
- Thermal Stability : Conduct accelerated aging studies at 40–60°C for 4–12 weeks, monitoring sulfate loss via ion chromatography .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations and quantum mechanical (QM) calculations elucidate interactions with biological targets?
- MD Simulations : Use GROMACS or AMBER to model binding to glycosaminoglycan-binding proteins (e.g., chemokines). Parameters include solvation free energy (ΔG ~ −15 kcal/mol) and hydrogen-bond persistence (>80% occupancy) .
- QM Calculations : DFT (B3LYP/6-31G*) predicts sulfate group reactivity, such as nucleophilic substitution barriers (ΔG‡ ~ 25–30 kcal/mol) .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?
- Assay Optimization : Control variables like ionic strength (e.g., 150 mM NaCl to mimic physiological conditions) and exclude divalent cations (Mg²⁺/Ca²⁺) that may chelate sulfate groups .
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., desulfated derivatives) that may skew activity readings .
Q. How do structural modifications alter metabolic stability and transporter interactions?
- Hydroxyl Substitution : Replace equatorial hydroxyls with fluorine to reduce enzymatic hydrolysis (e.g., 50% lower clearance in liver microsomes) .
- Sulfate Isosteres : Introduce phosphonate or carboxylate groups to assess transporter affinity (e.g., SLC26A9 anion transporters show 3-fold lower uptake for phosphonate analogs) .
Q. What advanced separation technologies improve purification while maintaining stereochemical integrity?
- Membrane Chromatography : Ceramic hydroxyapatite membranes achieve >99% enantiomeric purity by exploiting sulfate-calcium interactions .
- Continuous Flow Reactors : Microfluidic systems with immobilized sulfotransferases enable real-time monitoring (e.g., in-line FTIR for sulfate conversion efficiency >90%) .
Methodological Notes
- Data Triangulation : Combine NMR, MS, and activity assays to validate structural-bioactivity relationships .
- Ethical Compliance : Adhere to IARC guidelines for handling sulfated compounds to mitigate carcinogenic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
